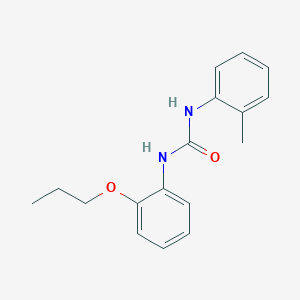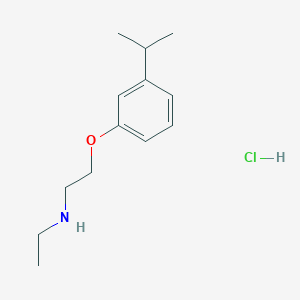![molecular formula C18H23N5O B5361255 N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5361255.png)
N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions using pyrimidine derivatives.
Acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.
Industry: May be used in the development of new materials or as a chemical reagent.
作用机制
The mechanism of action of N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
N-(1-phenylethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
- Structural Features : The presence of the pyrimidinyl group and the specific acetamide linkage may confer unique properties to the compound.
- Pharmacological Activity : Differences in receptor binding affinity or enzyme inhibition profiles can make this compound distinct from its analogs.
属性
IUPAC Name |
N-(1-phenylethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-15(16-6-3-2-4-7-16)21-17(24)14-22-10-12-23(13-11-22)18-19-8-5-9-20-18/h2-9,15H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQIOFCBZUFRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)


![N-(3-{[(4-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5361193.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(6-methylpyridin-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5361202.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5361214.png)
![N-methyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethanamine dihydrochloride](/img/structure/B5361227.png)
![3-methyl-7-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361235.png)
![N-[4-(cyanomethyl)phenyl]thiophene-2-carboxamide](/img/structure/B5361237.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B5361242.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5361256.png)
![N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5361260.png)
